molecular formula C18H19N5O3S B2738489 Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872994-48-4

Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2738489
CAS No.: 872994-48-4
M. Wt: 385.44
InChI Key: MHTBGTYQIFYKEW-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • 6-position substitution: A thioether-linked methyl propanoate ester, contributing to lipophilicity and metabolic stability. Its design aligns with trends in triazolopyridazine derivatives, which are explored for enzyme inhibition and receptor modulation .

Properties

IUPAC Name

methyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12(18(25)26-2)27-16-9-8-14-20-21-15(23(14)22-16)10-11-19-17(24)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTBGTYQIFYKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with α-haloketones or α-haloesters under acidic or basic conditions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

  • Oxidation: The thioester group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to remove the double bond in the pyridazine ring.

  • Substitution: The benzamidoethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiocarboxylate.

  • Reduction: Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethyl)propanoate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating biological processes, and modulating cellular functions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(2-benzamidoethyl), 6-(thio-methyl propanoate) ~393.43* Not reported Not reported
E-4b () [1,2,4]Triazolo[4,3-b]pyridazine 3,5-dimethylpyrazole, benzoylamino-propenoic acid Not reported 253–255 Not specified
Lin28-1632 () [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl, N-methyl-N-(3-phenyl)acetamide 335.37† Not reported Lin28 inhibitor (functional assay)
Vébreltinib () [1,2,4]Triazolo[4,3-b]pyridazine 1-cyclopropylpyrazole, difluoro(6-fluoro-2-methylindazolyl)methyl ~493.45‡ Not reported Kinase inhibitor (assumed)
2-({3-Ethyl...}sulfonyl)acetic acid () [1,2,4]Triazolo[4,3-b]pyridazine 3-ethyl, sulfonyl-acetic acid 236.29 Not reported Not reported

*Calculated molecular formula: C₁₉H₁₉N₅O₃S.
†Based on CAS 108825-65-5.
‡Estimated from structural complexity.

Key Observations:
  • Melting Points : E-4b’s high melting point (253–255°C) suggests strong intermolecular forces, likely due to its carboxylic acid group, contrasting with the target compound’s ester, which may reduce crystallinity .

Biological Activity

Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazolo[4,3-b]pyridazine core with a thioether linkage and a propanoate group. Its synthesis typically involves multi-step organic reactions, including cyclization of specific precursors and functionalization steps. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance efficiency and yield .

Key Structural Data

ComponentDescription
Molecular FormulaC15H18N4O2S
Core StructureTriazolo[4,3-b]pyridazine
Functional GroupsBenzamide, thioether

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Modulation : The compound is believed to interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. This interaction may influence key biological pathways related to disease processes .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial activity. For example, related compounds have shown inhibitory effects against urease enzymes with IC50 values ranging from 0.87 µM to 8.32 µM .
  • Anticancer Potential : Some studies have indicated that triazole derivatives can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .

Case Study 1: Enzyme Inhibition

A recent study evaluated the urease inhibitory activity of various triazole derivatives, including those structurally similar to this compound. The most potent derivative demonstrated competitive inhibition with an IC50 value significantly lower than the positive control .

Case Study 2: Antimicrobial Activity

Research on related compounds highlighted their antimicrobial efficacy against pathogens such as Candida neoformans and Proteus mirabilis. The MIC values for these derivatives ranged from 0.5 µg/mL to 118.7 µg/mL, showcasing their potential as effective antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity involved in signaling pathways critical for cell proliferation and survival.

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